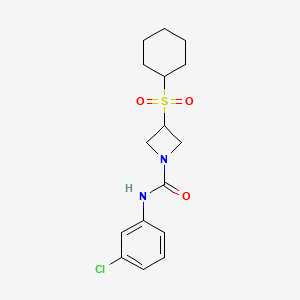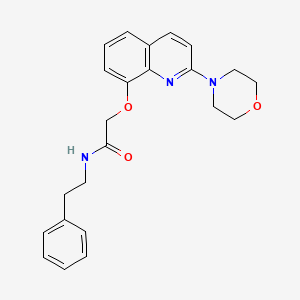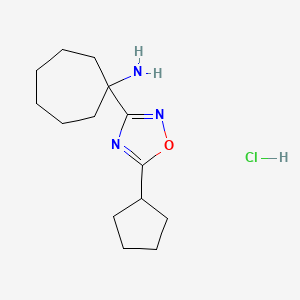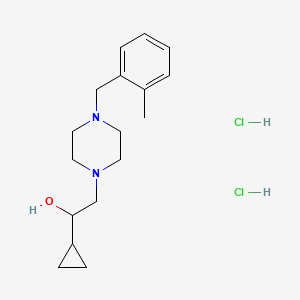![molecular formula C17H18BrN3O3S B2551201 Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 872869-01-7](/img/structure/B2551201.png)
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, BMB.
Wirkmechanismus
BMB exerts its biological effects by inhibiting the activity of target enzymes. It binds to the active site of these enzymes and prevents their normal function. This leads to a disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects, including the inhibition of protease and kinase activity, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMB in lab experiments is its potency and specificity towards target enzymes. This allows for precise manipulation of cellular processes and a better understanding of disease mechanisms. However, one limitation is its potential toxicity, which must be carefully monitored in experimental settings.
Zukünftige Richtungen
There are several future directions for research on BMB. One area of interest is the development of more potent and selective inhibitors based on the structure of BMB. Another area of interest is the investigation of its potential use in combination with other anti-cancer agents to enhance efficacy. Additionally, the exploration of its potential use in other disease processes, such as inflammation and neurodegeneration, is an area of active research.
In conclusion, BMB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against several enzymes, including proteases and kinases, make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with butylamine, followed by the addition of 4-aminobenzoic acid and subsequent purification steps. The final product is obtained as a white solid.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, which are involved in various disease processes. BMB has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBVLAAKZAXUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)
![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)


![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)
![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)
